Zidebactam

PBP2 inhibition affinity comparison antibacterial enhancer

Zidebactam (WCK-5107) is the only diazabicyclooctane (DBO) with dual PBP2 inhibition and β-lactam enhancer activity, restoring susceptibility in MBL-producing P. aeruginosa and carbapenem-resistant Enterobacterales where avibactam/relebactam fail. Cefepime-zidebactam achieves 98.2% susceptibility against double-carbapenemase producers, outperforming cefiderocol. For procurement of this first-in-class enhancer for susceptibility testing, PK/PD modeling, or reference standard use, select high-purity, analytically validated material.

Molecular Formula C13H21N5O7S
Molecular Weight 391.40 g/mol
CAS No. 1436861-97-0
Cat. No. B611936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidebactam
CAS1436861-97-0
SynonymsWCK-5107;  WCK 5107;  WCK5107;  Zidebactam
Molecular FormulaC13H21N5O7S
Molecular Weight391.40 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
InChIInChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
InChIKeyYCZPXRQPDCXTIO-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zidebactam (CAS 1436861-97-0) Procurement-Grade β-Lactam Enhancer: A Technical Baseline for Sourcing Decisions


Zidebactam (WCK-5107) is a bicyclo-acyl hydrazide antibiotic and β-lactam enhancer that belongs to the diazabicyclooctane (DBO) class of β-lactamase inhibitors [1]. It possesses a dual mechanism of action: it is a high-affinity inhibitor of penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and a β-lactamase inhibitor with activity against Ambler Class A and Class C enzymes [2]. Zidebactam is in late-stage clinical development in combination with cefepime (WCK 5222) and ertapenem (WCK 6777) for the treatment of serious infections caused by multidrug-resistant Gram-negative pathogens, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa [3].

Why Zidebactam (CAS 1436861-97-0) Cannot Be Substituted: The Procurement Case Against Generic β-Lactamase Inhibitors


Zidebactam is not a conventional β-lactamase inhibitor; it is a β-lactam 'enhancer' with a dual mechanism of action that distinguishes it from other diazabicyclooctanes (DBOs) like avibactam, relebactam, and nacubactam [1]. While most DBOs function primarily as β-lactamase inhibitors, zidebactam possesses intrinsic antibacterial activity via high-affinity PBP2 inhibition [2]. This dual action means that in-class compounds cannot be interchanged for applications requiring coverage of metallo-β-lactamase (MBL)-producing pathogens, as zidebactam's PBP2-driven enhancer effect restores β-lactam susceptibility without requiring direct MBL inhibition [3]. Substituting another DBO would forfeit this unique enhancer activity, potentially leading to therapeutic failure against strains where PBP2 inhibition is critical for efficacy.

Zidebactam (CAS 1436861-97-0) Quantitative Differentiation: A Head-to-Head Evidence Assessment for Procurement


PBP2 Inhibition: Superior Binding Affinity Compared to Nacubactam

Zidebactam exhibits superior binding affinity for penicillin-binding protein 2 (PBP2) compared to the closely related DBO nacubactam. In a genomic study of 73 clinical Escherichia coli isolates, zidebactam demonstrated higher PBP2 affinity than nacubactam, which correlated with its superior in vitro efficacy and enabled it to outperform traditional β-lactams and novel antibiotics like cefiderocol [1].

PBP2 inhibition affinity comparison antibacterial enhancer

β-Lactam Enhancer Activity: Restoration of β-Lactam Susceptibility in MDR Pseudomonas aeruginosa

Zidebactam acts as a potent β-lactam enhancer, restoring susceptibility to multiple β-lactam antibiotics against multidrug-resistant (MDR) Pseudomonas aeruginosa strains. At fixed concentrations of 4 or 8 μg/mL, zidebactam restored susceptibility to all tested β-lactams in P. aeruginosa mutant strains (mexR, oprD, dacB), including those producing metallo-β-lactamases (MBLs) [1]. This enhancer effect is driven by zidebactam's specific PBP2 inhibition (IC50 = 0.26 μg/mL) and is independent of MBL inhibition (Ki app > 100 μM for VIM-2) [1].

β-lactam enhancer PBP2 inhibition MDR Pseudomonas

In Vitro Potency Against Carbapenem-Resistant Enterobacterales: Superior MIC90 Compared to Imipenem-Relebactam and Meropenem-Vaborbactam

Cefepime-zidebactam (C/Z) demonstrated superior in vitro potency against a large collection of French clinical Enterobacterales isolates compared to imipenem-relebactam (I/R) and meropenem-vaborbactam (M/V). Against ESBL-producing isolates, C/Z and aztreonam-avibactam (A/A) achieved MIC90 values of 2 mg/L, which was 4-fold lower than the MIC90 values of 8 mg/L observed for both I/R and M/V [1]. Against carbapenem-resistant Enterobacterales, C/Z and A/A also maintained a potency advantage over M/V and I/R [1].

carbapenem-resistant Enterobacterales MIC comparison β-lactamase inhibitor

In Vivo Efficacy in Murine Infection Models: Eradication of Carbapenem-Resistant Acinetobacter baumannii

The human-simulated regimen (HSR) of WCK 5222 (cefepime-zidebactam) demonstrated potent in vivo activity against carbapenem-resistant Acinetobacter baumannii (CR-ACBN) expressing OXA carbapenemases in a neutropenic murine thigh infection model. WCK 5222 HSR achieved a mean bacterial reduction of −2.09 ± 1.01 log10 CFU/thigh at 24 hours, whereas cefepime HSR alone and zidebactam HSR alone resulted in mean growth increases of 1.36 ± 1.40 and 2.04 ± 0.80 log10 CFU/thigh, respectively [1]. Four out of six CR-ACBN isolates achieved ≥2-log reduction, and the remaining two achieved ≥1-log reduction [1].

in vivo efficacy Acinetobacter baumannii carbapenem resistance

Activity Against Double-Carbapenemase-Producing Enterobacterales: Susceptibility Comparison with Cefiderocol

Cefepime-zidebactam demonstrated high activity against emerging double-carbapenemase-producing Enterobacterales, a challenging resistance phenotype. In a study of 57 double-carbapenemase-producing isolates, cefepime-zidebactam achieved 98.2% susceptibility (56/57 isolates), outperforming cefiderocol (53/57 susceptible, 93.0%) and cefepime-nacubactam (55/57 susceptible, 96.5%) [1]. The MIC50/MIC90 range for cefepime-zidebactam was ≤0.25–2 mg/L to 2–4 mg/L [1].

double-carbapenemase Enterobacterales susceptibility

Zidebactam (CAS 1436861-97-0): Validated Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies of β-Lactam Enhancer Combinations Against Carbapenem-Resistant Acinetobacter baumannii

Zidebactam in combination with cefepime (WCK 5222) has demonstrated significant in vivo efficacy against carbapenem-resistant Acinetobacter baumannii (CR-ACBN) in neutropenic murine thigh infection models. The human-simulated regimen achieved a mean bacterial reduction of −2.09 ± 1.01 log10 CFU/thigh compared to 0-hour controls, with ≥2-log reductions in 4/6 isolates expressing OXA carbapenemases [1]. This quantitative in vivo efficacy supports the use of zidebactam in preclinical studies evaluating treatment strategies for CR-ACBN infections.

In Vitro Susceptibility Testing of β-Lactam/β-Lactamase Inhibitor Combinations Against ESBL- and Carbapenemase-Producing Enterobacterales

Cefepime-zidebactam (C/Z) exhibits superior in vitro potency against ESBL-producing Enterobacterales, with an MIC90 of 2 mg/L, which is 4-fold lower than the MIC90 values of 8 mg/L for imipenem-relebactam and meropenem-vaborbactam [2]. This quantifiable potency advantage positions cefepime-zidebactam as a high-activity comparator in susceptibility testing panels for ESBL-producing clinical isolates.

Mechanistic Studies of PBP2-Targeted β-Lactam Enhancers in Multidrug-Resistant Pseudomonas aeruginosa

Zidebactam acts as a specific PBP2 inhibitor (IC50 = 0.26 μg/mL) and β-lactam enhancer, restoring β-lactam susceptibility in MDR P. aeruginosa strains, including MBL producers, without requiring direct MBL inhibition (Ki app > 100 μM for VIM-2) [3]. This unique dual mechanism makes zidebactam an essential tool for investigating PBP2-mediated enhancer effects and bypassing MBL-mediated resistance in Pseudomonas aeruginosa research.

Resistance Surveillance Programs Targeting Emerging Double-Carbapenemase-Producing Enterobacterales

Against double-carbapenemase-producing Enterobacterales, cefepime-zidebactam achieves a 98.2% susceptibility rate, outperforming cefiderocol (93.0%) and cefepime-nacubactam (96.5%) [4]. This superior activity profile supports the inclusion of cefepime-zidebactam in antimicrobial resistance surveillance programs monitoring emerging resistance mechanisms in Gram-negative pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zidebactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.